(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate
Overview
Description
(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate is a synthetic organic compound that features an indole ring, a trifluoroacetamido group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate typically involves several steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Trifluoroacetamido Group: This step involves the reaction of the indole derivative with trifluoroacetic anhydride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as chromatography would ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The trifluoroacetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of (S)-Methyl 3-(1H-indol-3-yl)-2-amino propanoate.
Substitution: Formation of nitro or bromo derivatives of the indole ring.
Scientific Research Applications
(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The trifluoroacetamido group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can influence various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Trifluoroacetic acid derivatives: Compounds with similar trifluoroacetamido groups.
Uniqueness
(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate is unique due to the combination of its indole ring and trifluoroacetamido group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c1-22-12(20)11(19-13(21)14(15,16)17)6-8-7-18-10-5-3-2-4-9(8)10/h2-5,7,11,18H,6H2,1H3,(H,19,21)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCDVDBVNOWDDM-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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